molecular formula C23H17N3O3 B2503039 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1798465-48-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2503039
CAS No.: 1798465-48-1
M. Wt: 383.407
InChI Key: RZHUDUQTEOYZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds in the imidazo[1,2-a]pyridine class have been found to have significant biological and therapeutic value . They have been used as pharmacophores for many molecules with varied medicinal applications .

Mode of Action

It’s worth noting that compounds in the imidazo[1,2-a]pyridine class have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-hiv, and anti-tuberculosis pharmaceutical candidates . This suggests that the compound may affect a variety of biochemical pathways related to these conditions.

Pharmacokinetics

A study on a similar compound, probe ii, analyzed its in-silico admet properties . The study found that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would help understand the real-time toxic level .

Result of Action

A similar compound, probe ii, displayed potent activity only against the candida spp, including several multidrug-resistant Candida spp . Probe II exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s worth noting that the reaction conditions for the synthesis of similar compounds were found to be mild and metal-free , suggesting that the compound may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.

    Imidazo[1,2-a]pyrazine compounds: Exhibiting anticancer properties

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a complex structure that combines an imidazo[1,2-a]pyridine moiety with a methoxybenzofuran carboxamide. This unique combination is believed to contribute to its biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of the ENPP1 enzyme, which plays a role in regulating immune responses in cancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AnticancerInhibits ENPP1; enhances immune response
AntimicrobialPotential activity against various pathogens
PharmacokineticsFavorable absorption and distribution in vivo
ToxicityLow toxicity profiles observed in preliminary studies

Case Study 1: ENPP1 Inhibition and Cancer Therapy

A notable study investigated the effects of this compound on ENPP1 inhibition. The compound demonstrated significant inhibitory activity with an IC50 value in the low nanomolar range (5.70 nM). Moreover, it was shown to enhance the expression of STING pathway target genes, which are crucial for immune response against tumors. In vivo experiments revealed that when combined with anti-PD-1 therapy, the compound significantly inhibited tumor growth by 77.7% in murine models .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. Further optimization and testing are required to enhance its efficacy and understand the underlying mechanisms.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-28-19-10-6-7-15-13-20(29-22(15)19)23(27)25-17-9-3-2-8-16(17)18-14-26-12-5-4-11-21(26)24-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUDUQTEOYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.